molecular formula C20H30N4O2S2 B3051280 2,2'-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) CAS No. 325852-89-9

2,2'-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol)

Cat. No.: B3051280
CAS No.: 325852-89-9
M. Wt: 422.6
InChI Key: YCQSTMRWTGTDCB-UHFFFAOYSA-N
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Description

2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) is a multifunctional chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by its decane backbone linked to two 6-methylpyrimidin-4-ol groups through sulfanediyl bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with two equivalents of dimedone and the appropriate aromatic aldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the bis-alkylation reactions of appropriate 5-aryl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-dione with corresponding dibromo compounds . This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanediyl bridges to thiols.

    Substitution: The pyrimidin-4-ol groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidin-4-ol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) involves its interaction with molecular targets through its sulfanediyl and pyrimidin-4-ol groups. These interactions can modulate various biological pathways, including the inhibition of specific enzymes and the disruption of cellular processes. The compound’s ability to form stable complexes with other molecules also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) is unique due to its decane backbone and the presence of two 6-methylpyrimidin-4-ol groups, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-methyl-2-[10-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]decylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S2/c1-15-13-17(25)23-19(21-15)27-11-9-7-5-3-4-6-8-10-12-28-20-22-16(2)14-18(26)24-20/h13-14H,3-12H2,1-2H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQSTMRWTGTDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCCCCCCCCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170501
Record name 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325852-89-9
Record name 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325852-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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